molecular formula C20H23ClN2O2 B2388129 2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1217019-26-5

2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2388129
CAS RN: 1217019-26-5
M. Wt: 358.87
InChI Key: KSDGTRWMZHEVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.87. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonists

Nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration. These compounds, including tetrazole derivatives, are in development for treating hypertension due to their high affinity for the angiotensin II receptor and good oral antihypertensive potency (Carini et al., 1991).

Synthesis of Schiff and Mannich Bases

Imidazole derivatives have been used to form Schiff bases and N-Mannich bases, showcasing their utility in synthetic chemistry. These bases are synthesized through reactions involving isatin and 5-chloroisatin, further reacting with formaldehyde and piperidine, indicating their versatile applications in the synthesis of heterocyclic compounds (Bekircan & Bektaş, 2008).

Alcohol Oxidation System

A highly efficient and environmentally benign alcohol oxidation system using tetramethylpiperidin-l-yloxy (TEMPO) catalysis with recyclable hypervalent iodine(III) reagents demonstrates the application of imidazole derivatives in catalysis and green chemistry. This system allows the oxidation of various alcohols to carbonyl compounds in high yields, highlighting the role of imidazole compounds in facilitating sustainable chemical processes (Li & Zhang, 2009).

Corrosion Inhibitors

Imidazoline derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the protective capabilities of imidazole-based compounds in material science. These compounds, specifically halogen-substituted imidazoline derivatives, effectively inhibit corrosion, demonstrating their practical applications in industrial settings (Zhang et al., 2015).

properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19;/h2-4,6-9,14,19H,5,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGTRWMZHEVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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